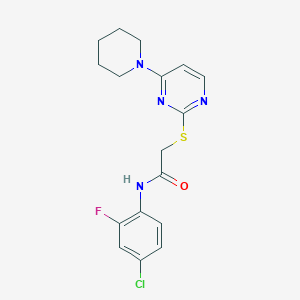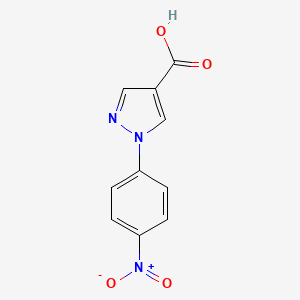
1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid” likely contains a pyrazole ring, which is a type of organic compound consisting of a five-membered aromatic ring with two nitrogen atoms . The “4-nitrophenyl” part suggests the presence of a nitro group (-NO2) attached to a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring without a hydrogen atom) .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various organic reactions. For example, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid was obtained by the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride .Chemical Reactions Analysis
The compound “this compound” may undergo various chemical reactions. For instance, 4-nitrophenol can undergo catalytic reduction, a reaction often used to assess the activity of nanostructured materials .Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Research by Kasımoğulları et al. (2012) involved synthesizing new derivatives of 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid and 4-(ethoxycarbonyl)-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid. They transformed these acids into acyl chlorides and then produced various bis-carboxamide derivatives and a β-hydroxy ester derivative. This work emphasizes the versatility of pyrazole carboxylic acids in synthesizing new compounds (Kasımoğulları, Maden, & Mert, 2012).
Ionization Constants Study
- Alkan et al. (2009) determined the ionization constants of various pyrazole carboxylic acids, including 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, in different ethanol-water mixtures. This research provides valuable insights into the acidity of pyrazole carboxylic acids and their behavior in various solvents (Alkan et al., 2009).
Antiproliferative Activity
- Kasımoğulları et al. (2015) synthesized novel 4-substituted-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives and evaluated their antiproliferative activities. They discovered that some derivatives exhibited significant activity against various cell lines, contributing to the exploration of new antiproliferative agents (Kasımoğulları et al., 2015).
Inhibition of Carbonic Anhydrase Isoenzymes
- Research by Kasımoğulları et al. (2009) on pyrazole carboxylic acid amides demonstrated their inhibitory effects on human carbonic anhydrase isoenzymes, highlighting their potential in developing new inhibitors for therapeutic purposes (Kasımoğulları et al., 2009).
Structural and Spectral Investigations
- Viveka et al. (2016) conducted experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related derivative. Their research combined experimental techniques like NMR and FT-IR with theoretical density functional theory (DFT) analysis, providing a comprehensive understanding of the structural and spectral properties of this compound (Viveka et al., 2016).
Safety and Hazards
While specific safety and hazard information for “1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid” is not available, similar compounds can pose risks. For example, 4-Nitrophenyl chloroformate is considered hazardous and can cause severe skin burns and eye damage, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
Similar compounds such as p-nitrophenylacetic acid have been shown to interact with enzymes like penicillin g acylase . This enzyme plays a crucial role in the hydrolysis of penicillin G, a widely used antibiotic .
Mode of Action
Nitrophenyl compounds are known to undergo various chemical reactions, including reduction and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Nitrophenyl compounds are known to participate in various chemical reactions, which could potentially influence multiple biochemical pathways .
Pharmacokinetics
Similar compounds like apixaban, an oral anticoagulant, have been reported to exhibit quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .
Result of Action
Nitrophenyl compounds are known to undergo various chemical reactions, which can lead to changes in the target molecules, potentially altering their function .
Action Environment
The action of 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the catalytic efficiencies of nanostructured materials, which are often used in reactions involving nitrophenyl compounds, are governed by properties such as shape and size of the nanomaterials, electrochemistry of the nanomaterial, regeneration of surface for activity, and the carrier system .
Analyse Biochimique
Biochemical Properties
It is known that nitrophenyl compounds can participate in various biochemical reactions . For instance, 4-nitrophenol, a structurally similar compound, is a product of enzymatic cleavage of several synthetic substrates . This suggests that 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid could interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Nitrophenyl compounds have been shown to influence cell function . For example, 4-nitrophenol can affect various types of cells and cellular processes . It would be interesting to investigate whether this compound has similar effects.
Molecular Mechanism
Nitrophenyl compounds are known to participate in various chemical reactions, such as free radical reactions and nucleophilic substitutions . These reactions could potentially explain how this compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that nitrophenol compounds can undergo various chemical reactions over time . Therefore, it would be interesting to study the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages . Therefore, it would be interesting to study the threshold effects, as well as any toxic or adverse effects at high doses, of this compound in animal models.
Metabolic Pathways
Nitrophenyl compounds are known to participate in various metabolic reactions . Therefore, it would be interesting to study the metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with.
Transport and Distribution
It is known that chemical compounds can be transported and distributed within cells and tissues via various mechanisms . Therefore, it would be interesting to study how this compound is transported and distributed within cells and tissues.
Subcellular Localization
It is known that chemical compounds can be localized in specific compartments or organelles within cells . Therefore, it would be interesting to study the subcellular localization of this compound and any effects on its activity or function.
Propriétés
IUPAC Name |
1-(4-nitrophenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)7-5-11-12(6-7)8-1-3-9(4-2-8)13(16)17/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLYLGPMPNMDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide](/img/structure/B2865947.png)

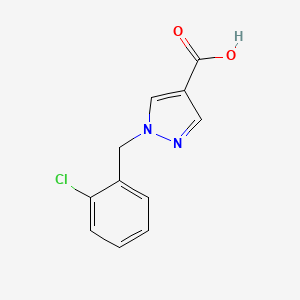
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2865954.png)
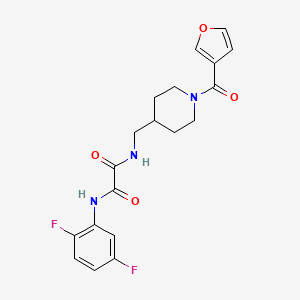
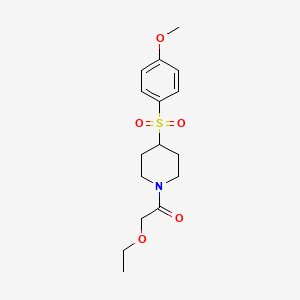
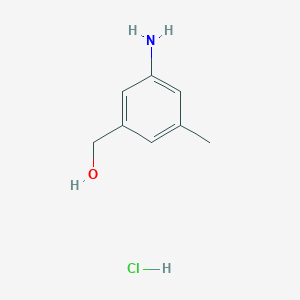

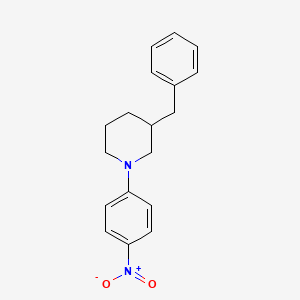



![N-[6-[4-[3-[1-[(4-tert-butylphenyl)methyl]-4-ethyl-5-oxo-1,2,4-triazol-3-yl]propyl]phenyl]pyridin-3-yl]benzenesulfonamide](/img/structure/B2865967.png)
